molecular formula C8H7BrO4S B12330690 Dimethyl 3-bromothiophene-2,5-dicarboxylate

Dimethyl 3-bromothiophene-2,5-dicarboxylate

Cat. No.: B12330690
M. Wt: 279.11 g/mol
InChI Key: DLFVMILJJLFMRF-UHFFFAOYSA-N
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Description

Dimethyl 3-bromothiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H7BrO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-bromothiophene-2,5-dicarboxylate can be synthesized through various methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Coupling Reactions: Catalysts such as palladium(II) acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are employed in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas (H2) are used under mild conditions.

Major Products Formed

Scientific Research Applications

Dimethyl 3-bromothiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3-bromothiophene-2,5-dicarboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the thiophene ring. In coupling reactions, the compound forms carbon-carbon bonds with other aromatic or aliphatic groups, leading to the formation of more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-bromothiophene-2,5-dicarboxylate is unique due to its combination of bromine and carboxylate groups, providing a balance of reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H7BrO4S

Molecular Weight

279.11 g/mol

IUPAC Name

dimethyl 3-bromothiophene-2,5-dicarboxylate

InChI

InChI=1S/C8H7BrO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,1-2H3

InChI Key

DLFVMILJJLFMRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(=O)OC)Br

Origin of Product

United States

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